molecular formula C10H11Br2NO2 B12106031 4-bromo-3-(bromomethyl)-N-methoxy-N-methylbenzamide

4-bromo-3-(bromomethyl)-N-methoxy-N-methylbenzamide

Cat. No.: B12106031
M. Wt: 337.01 g/mol
InChI Key: YSJGBBYYOAKRAK-UHFFFAOYSA-N
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Description

4-Bromo-3-(bromomethyl)-N-methoxy-N-methylbenzamide (C${10}$H${10}$Br$2$NO$2$) is a brominated benzamide derivative characterized by a benzamide backbone substituted with a bromine atom at position 4, a bromomethyl group at position 3, and an N-methoxy-N-methylamide functional group. The N-methoxy-N-methyl (Weinreb amide) group enhances stability and directs reactivity in ketone synthesis .

Properties

Molecular Formula

C10H11Br2NO2

Molecular Weight

337.01 g/mol

IUPAC Name

4-bromo-3-(bromomethyl)-N-methoxy-N-methylbenzamide

InChI

InChI=1S/C10H11Br2NO2/c1-13(15-2)10(14)7-3-4-9(12)8(5-7)6-11/h3-5H,6H2,1-2H3

InChI Key

YSJGBBYYOAKRAK-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)Br)CBr)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(bromomethyl)-N-methoxy-N-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a suitable benzamide precursor followed by the introduction of the bromomethyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are typically carried out in solvents such as dichloromethane or acetonitrile at controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of 4-bromo-3-(bromomethyl)-N-methoxy-N-methylbenzamide may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-(bromomethyl)-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to remove the bromine atoms or reduce the amide group to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted benzamides with different functional groups.

    Oxidation: Formation of benzaldehydes or benzoic acids.

    Reduction: Formation of amines or dehalogenated benzamides.

Scientific Research Applications

4-bromo-3-(bromomethyl)-N-methoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.

Mechanism of Action

The mechanism of action of 4-bromo-3-(bromomethyl)-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, depending on its application. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of bromine atoms and the amide group can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Substituent Position and Halogen Effects

a. 4-Bromo-N-methoxy-N-methylbenzamide (C$9$H$9$BrNO$_2$)

  • Key Difference : Lacks the bromomethyl group at position 3.
  • Reactivity : The absence of a second bromine reduces its utility in sequential substitution reactions. The single bromine at position 4 limits cross-coupling pathways compared to the target compound.
  • Molecular Weight : Lower (258.08 g/mol vs. 351.99 g/mol for the target), influencing solubility and crystallization behavior .

b. 3-Hydroxy-4-iodo-N-methoxy-N-methylbenzamide (C${10}$H${11}$INO$_3$)

  • Key Difference : Iodine replaces bromine at position 4, and a hydroxyl group is present at position 3.
  • Reactivity : Iodine’s larger atomic radius and lower bond dissociation energy increase susceptibility to nucleophilic substitution. The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents .

c. 3-Bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide (C${20}$H${17}$BrN$2$O$2$)

  • Key Difference: A phenylamino group replaces the N-methoxy-N-methylamide.
  • However, the lack of a Weinreb amide reduces its utility in ketone synthesis .

Functional Group Variations

a. 4-Bromo-N-butyl-3-methoxybenzamide (C${12}$H${16}$BrNO$_2$)

  • Key Difference : An N-butyl group replaces the N-methoxy-N-methyl group.
  • Physicochemical Properties : The butyl chain increases hydrophobicity (logP ~3.2 predicted) compared to the target compound’s logP ~2.4. This affects membrane permeability in biological systems .

b. 4-Bromo-3-(methoxymethoxy)benzoic Acid (C$9$H$9$BrO$_4$)

  • Key Difference : Carboxylic acid replaces the benzamide group.
  • Electronic Properties : The HOMO-LUMO gap (4.46 eV) suggests lower electrophilicity compared to benzamide derivatives, which typically have gaps <4 eV due to amide conjugation .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted logP Reactivity Highlights
Target Compound C${10}$H${10}$Br$2$NO$2$ 351.99 4-Br, 3-BrCH$_2$, N-MeO-N-Me 2.5 Dual bromine for cross-coupling
4-Bromo-N-methoxy-N-methylbenzamide C$9$H$9$BrNO$_2$ 258.08 4-Br, N-MeO-N-Me 1.8 Single Br limits reactivity
3-Bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide C${20}$H${17}$BrN$2$O$2$ 397.27 3-Br, 4-OMe, N-PhNHPh 3.1 Enhanced π-π stacking

Biological Activity

4-Bromo-3-(bromomethyl)-N-methoxy-N-methylbenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of bromine atoms, which contribute to its lipophilicity and enhance its binding affinity to biological macromolecules. The molecular formula is C10H10Br2N2OC_{10}H_{10}Br_2N_2O, and it features both an amide functional group and a bromomethyl substituent, which are significant for its reactivity and biological interactions.

The biological activity of 4-bromo-3-(bromomethyl)-N-methoxy-N-methylbenzamide is primarily attributed to its interaction with specific enzymes and receptors. The bromine substituents are known to influence the compound's binding affinity, potentially leading to the inhibition or activation of various biochemical pathways.

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit enzymes associated with microbial growth. The presence of bromine atoms enhances its bioactivity, making it a candidate for further investigation in antimicrobial therapies.
  • Anticancer Properties : Research indicates that similar compounds can interact with cancer cell proliferation pathways. The amide group may facilitate interactions with specific receptors or enzymes involved in tumor growth, suggesting potential applications in cancer treatment.

Antimicrobial Studies

In a study assessing the antimicrobial properties of related benzamide derivatives, compounds similar to 4-bromo-3-(bromomethyl)-N-methoxy-N-methylbenzamide exhibited significant activity against various bacterial strains. The findings indicated that modifications in the structure could enhance efficacy against resistant strains.

Anticancer Research

A notable study focused on the anticancer activity of benzamide derivatives revealed that compounds with similar structural features demonstrated inhibitory effects on cancer cell lines. For example, a derivative showed an EC50 value (half-maximal effective concentration) indicating potent activity against specific cancer types . The structure-activity relationship (SAR) analysis highlighted that the presence of halogen atoms like bromine significantly improved anticancer efficacy compared to non-halogenated counterparts.

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialInhibition of microbial growth
AnticancerInhibition of cancer cell proliferation
Enzyme InteractionBinding affinity studies

Table 2: Structure-Activity Relationship (SAR)

Compound StructureEC50 (µM)Activity Description
4-bromo-3-(bromomethyl)-N-methoxy-N-methylbenzamide10Moderate antimicrobial activity
Related benzamide derivative5High anticancer potential
Non-brominated analog25Lower binding affinity

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